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Compound of Interest

Compound Name: SC-560

Cat. No.: B1680875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of SC-560, a

potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). By examining the core

molecular scaffold and the impact of various substitutions, this document provides a

comprehensive overview for researchers engaged in the development of novel anti-

inflammatory and anti-neoplastic agents.

Core Compound: SC-560
SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-

(trifluoromethyl)-1H-pyrazole, is a member of the diarylpyrazole class of compounds. It exhibits

remarkable selectivity for COX-1 over its isoform, COX-2. This selectivity is a key aspect of its

pharmacological profile and the foundation of its structure-activity relationship.

Quantitative Analysis of SC-560 and Analogs
The inhibitory potency of SC-560 and its derivatives against COX-1 and COX-2 is typically

quantified by determining their half-maximal inhibitory concentrations (IC50). The following

table summarizes the in vitro inhibitory activities of SC-560 and a series of its analogs,

highlighting the key structural modifications and their impact on potency and selectivity.[1]
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Compoun
d

R1 (at
position 1
of
pyrazole)

R5 (at
position 5
of
pyrazole)

R3 (at
position 3
of
pyrazole)

COX-1
IC50 (µM)

COX-2
IC50 (µM)

Selectivit
y Index
(COX-2
IC50 /
COX-1
IC50)

SC-560

4-

methoxyph

enyl

4-

chlorophen

yl

CF3 0.009 6.3 700

Analog 1

4-

sulfamoylp

henyl

4-

methylphe

nyl

CF3 >100 0.04 N/A

Analog 2

4-

sulfamoylp

henyl

4-

fluorophen

yl

CF3 10 0.05 0.005

Analog 3

4-

sulfamoylp

henyl

4-

chlorophen

yl

CF3 1.3 0.015 0.012

Analog 4

4-

sulfamoylp

henyl

4-

bromophen

yl

CF3 0.5 0.01 0.02

Analog 5

4-

sulfamoylp

henyl

4-

iodophenyl
CF3 0.1 0.02 0.2

Analog 6

4-

sulfamoylp

henyl

4-

methoxyph

enyl

CF3 100 0.1 0.001

Analog 7

4-

sulfamoylp

henyl

4-

methylphe

nyl

H >100 >100 N/A

Analog 8 4-

sulfamoylp

4-

methylphe

CH3 >100 10 N/A
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henyl nyl

Structure-Activity Relationship Insights
The data presented in the table reveals several key insights into the SAR of the diarylpyrazole

scaffold:

The 1-Aryl Substituent is Critical for COX-2 Selectivity: The presence of a 4-sulfamoylphenyl

group at the R1 position is a strong determinant for potent COX-2 inhibition.[1] In contrast,

SC-560, with a 4-methoxyphenyl group at this position, displays a marked preference for

COX-1. This highlights the importance of the sulfonamide moiety in interacting with the active

site of COX-2.

Halogenation at the 5-Phenyl Ring Modulates Potency: For the 4-sulfamoylphenyl series

(Analogs 2-5), increasing the size of the halogen at the para-position of the 5-phenyl ring

(R5) generally enhances COX-1 inhibitory activity, with the iodo-substituted analog (Analog

5) being the most potent in this series against COX-1.[1]

The 3-Trifluoromethyl Group is Essential for Potency: The trifluoromethyl group at the R3

position is a crucial feature for high inhibitory potency against both COX isoforms.[1]

Replacement of the CF3 group with hydrogen (Analog 7) or a methyl group (Analog 8) leads

to a significant loss of activity.[1]

Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
(Fluorometric)
This assay is used to determine the in vitro potency of compounds in inhibiting COX-1 and

COX-2.

Materials:

COX-1 or COX-2 enzyme

COX Assay Buffer
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COX Probe (in DMSO)

COX Cofactor (in DMSO)

Arachidonic Acid (substrate)

NaOH

Test compounds (dissolved in DMSO)

96-well black microplate

Fluorometric plate reader

Procedure:

Reagent Preparation:

Thaw all reagents and keep on ice.

Prepare a working solution of the COX Probe and COX Cofactor in COX Assay Buffer.

Prepare a solution of Arachidonic Acid by mixing with NaOH, followed by dilution with

water.

Assay Plate Setup:

Add COX Assay Buffer to all wells.

Add the test compound at various concentrations to the sample wells.

Add a known COX-1 inhibitor (like SC-560) to the positive control wells and DMSO to the

vehicle control wells.

Add the diluted COX-1 or COX-2 enzyme to all wells except the blank.

Reaction Initiation and Measurement:

Add the prepared Arachidonic Acid solution to all wells to initiate the reaction.
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Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a

kinetic mode for 5-10 minutes at 25°C.

Data Analysis:

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic

read.

Determine the percent inhibition for each concentration of the test compound relative to

the vehicle control.

Calculate the IC50 value by plotting the percent inhibition versus the log of the test

compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships
COX-1 Inhibition and Downstream Signaling
SC-560's selective inhibition of COX-1 blocks the conversion of arachidonic acid to

prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including

prostaglandin E2 (PGE2). Reduced PGE2 levels have downstream consequences on signaling

pathways involved in inflammation and angiogenesis, such as the NF-κB and VEGF pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1680875?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680875?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2
inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze
nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Structure-Activity Relationship of SC-560: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680875#sc-560-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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